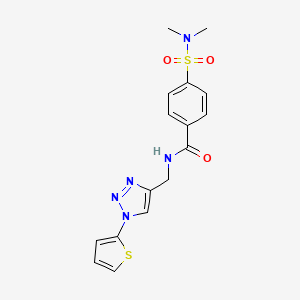
4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H17N5O3S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a sulfonamide moiety, which is widely recognized for its antimicrobial properties, as well as a thiophene and triazole structure that may enhance its pharmacological profile. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N2O4S2, with a molecular weight of approximately 436.59 g/mol. The structural complexity, characterized by the presence of both a thiophene ring and a triazole moiety, suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O4S2 |
| Molecular Weight | 436.59 g/mol |
| Melting Point | Not available |
| Density | Not available |
Antimicrobial Properties
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. The sulfonamide moiety in this compound is particularly effective due to its ability to inhibit bacterial folate synthesis, which is crucial for DNA synthesis and cellular replication .
Case Studies:
- Antibacterial Activity: In vitro studies have demonstrated that derivatives similar to this compound show potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity: Compounds with structural similarities have also been tested for antifungal properties, showing efficacy against Candida albicans and other pathogenic fungi.
Other Biological Activities
Beyond antimicrobial effects, the compound's unique structure may confer additional biological activities:
- Antitumor Activity: Some studies suggest that triazole derivatives can exhibit cytotoxic effects against cancer cell lines .
- Endothelin Receptor Antagonism: Similar compounds have been explored for their potential as selective antagonists for endothelin receptors, which are implicated in cardiovascular diseases.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in critical metabolic pathways. The presence of the thiophene and triazole rings enhances the ability of the compound to bind to target proteins effectively.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of thiophene and triazole derivatives. For instance:
科学研究应用
Antimicrobial Activity
Research indicates that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide exhibit significant antimicrobial properties. These compounds have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The sulfonamide group is particularly noted for its broad-spectrum antibacterial activity:
| Compound Name | Biological Activity |
|---|---|
| N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides | Potent ETA receptor antagonists |
| Sulfanilamide | Broad-spectrum antibacterial |
| Benzene-sulfonamide derivatives | Antitumor activity observed |
This compound's structural complexity may enhance its specificity in targeting certain biological pathways compared to simpler sulfonamides or benzamides.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Similar structures have been connected to significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). Studies involving molecular docking suggest that the compound may interact favorably with key targets in cancer pathways, potentially leading to novel therapeutic strategies against resistant cancer types .
Case Studies and Research Findings
Several studies have documented the biological significance of related compounds:
- Antimicrobial Studies : A study demonstrated that similar sulfonamide derivatives effectively inhibited bacterial growth in vitro, showcasing their potential as new antimicrobial agents .
- Cytotoxicity Assessments : Research involving newly synthesized derivatives indicated promising results against human cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance anticancer activity .
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-20(2)26(23,24)14-7-5-12(6-8-14)16(22)17-10-13-11-21(19-18-13)15-4-3-9-25-15/h3-9,11H,10H2,1-2H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJPCTDDKDQZSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













